(E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
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Description
Scientific Research Applications
Spectroscopic and Structural Studies
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, has been synthesized and characterized through spectroscopic methods and single-crystal X-ray diffraction. This study provides insight into the molecular structure, stability, and reactivity of such compounds, suggesting potential for detailed analysis of similar (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide derivatives. The molecular docking results indicated potential anti-diabetic applications, showcasing the compound's ability to bind with protein receptors relevant to diabetes treatment Karrouchi et al., 2021.
Antioxidant and Anti-inflammatory Properties
A study on novel pyrazoles, including derivatives structurally related to this compound, highlighted their synthesis, biological evaluation, and molecular docking studies. These compounds showed promising antioxidant and anti-inflammatory activities, suggesting their potential as therapeutic agents. The research underscores the importance of pyrazole derivatives in developing new treatments for inflammation and oxidative stress-related disorders Thangarasu et al., 2019.
Corrosion Inhibition
Pyrazole-3-carbohydrazide compounds have been investigated for their corrosion protection properties on mild steel in acidic conditions. These studies suggest that such compounds, including this compound, could be effective corrosion inhibitors, offering a protective layer against corrosion in industrial applications. This reveals a potential non-pharmaceutical application of the compound, particularly in materials science and engineering Paul et al., 2020.
Antimicrobial Activity
Research on related pyrazole-carbohydrazide compounds demonstrated their effectiveness against various microbial strains, showing significant antimicrobial properties. These findings suggest that this compound and its derivatives could serve as a basis for developing new antimicrobial agents, addressing the global need for novel and effective drugs to combat resistant microbial infections Ningaiah et al., 2014.
properties
IUPAC Name |
3-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14(2)16-10-8-15(9-11-16)13-21-24-20(25)19-12-18(22-23-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZADPVDMYFCWQL-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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